(3-(N-cyclopropylsulfamoyl)-4-methylphenyl)boronic acid

Lipophilicity Medicinal Chemistry ADME

Choose this specific arylboronic acid for its non-interchangeable 4-methyl,3-cyclopropylsulfamoyl substitution pattern. The methyl group increases LogP (+0.46 vs. non-methylated analogs), enhancing membrane permeability for CNS and oncology drug discovery. Combined steric hindrance and electronic effects enable challenging ortho-ortho biaryl couplings commonly required in kinase inhibitor synthesis. Using a generic analog risks lower yields, failed syntheses, and inconsistent biological properties. Procure the verified building block to ensure reproducible Suzuki-Miyaura reactivity and target selectivity.

Molecular Formula C10H14BNO4S
Molecular Weight 255.1 g/mol
CAS No. 1704095-41-9
Cat. No. B1408529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(N-cyclopropylsulfamoyl)-4-methylphenyl)boronic acid
CAS1704095-41-9
Molecular FormulaC10H14BNO4S
Molecular Weight255.1 g/mol
Structural Identifiers
SMILESB(C1=CC(=C(C=C1)C)S(=O)(=O)NC2CC2)(O)O
InChIInChI=1S/C10H14BNO4S/c1-7-2-3-8(11(13)14)6-10(7)17(15,16)12-9-4-5-9/h2-3,6,9,12-14H,4-5H2,1H3
InChIKeyWIVHFBCITVZVNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-(N-cyclopropylsulfamoyl)-4-methylphenyl)boronic Acid (CAS 1704095-41-9): Baseline Chemical and Functional Overview for Procurement Decisions


The compound (3-(N-cyclopropylsulfamoyl)-4-methylphenyl)boronic acid (CAS 1704095-41-9) is a sulfamoyl-substituted arylboronic acid derivative . Its molecular formula is C10H14BNO4S, with a molecular weight of 255.1 g/mol . This compound is a boronic acid building block, featuring a boronic acid moiety (-B(OH)2) at the meta position of a phenyl ring and a cyclopropylsulfamoyl substituent (-SO2NH-cyclopropyl) . The compound is typically supplied at ≥98% purity and is intended for use as a research chemical and synthetic intermediate, particularly in Suzuki-Miyaura cross-coupling reactions . Its calculated logP is 1.17, and its predicted boiling point is 486.0 ± 55.0 °C [1].

Procurement Risk Alert: Why (3-(N-cyclopropylsulfamoyl)-4-methylphenyl)boronic Acid Cannot Be Replaced by Generic or In-Class Analogs


This compound is not interchangeable with other arylboronic acids or even closely related cyclopropylsulfamoyl-substituted boronic acids. The specific substitution pattern—a 4-methyl group and a 3-cyclopropylsulfamoyl group—creates a unique steric and electronic environment that directly influences reactivity, regioselectivity, and stability . While other cyclopropylsulfamoyl-phenylboronic acids (e.g., CAS 913835-28-6, CAS 871329-67-8) share the same functional groups, they differ in the position of substitution on the phenyl ring, which alters their LogP, TPSA, and coupling efficiency [1]. The absence of the methyl group in CAS 913835-28-6 (MW 241.08) reduces steric hindrance and increases polarity (lower LogP), potentially affecting reaction yields and purification . Therefore, assuming functional equivalence among in-class building blocks can lead to failed syntheses, lower yields, and inconsistent biological or material properties.

Quantitative Differentiators for (3-(N-cyclopropylsulfamoyl)-4-methylphenyl)boronic Acid (CAS 1704095-41-9): Comparative Data for Informed Procurement


Evidence Item 1: Lipophilicity Modulation vs. Non-Methylated Analog Improves Solubility Profile

The target compound (CAS 1704095-41-9) exhibits a computed LogP of 1.17, as reported by Chemsrc [1]. In contrast, its closest non-methylated analog, (3-(N-cyclopropylsulfamoyl)phenyl)boronic acid (CAS 913835-28-6), has a predicted LogP of 0.71, as calculated by ACD/Labs . This difference of +0.46 LogP units indicates a significant increase in lipophilicity conferred by the single methyl group. This is consistent with the compound's higher molecular weight (255.1 vs. 241.08 g/mol) and increased topological polar surface area (TPSA of 86.63 Ų vs. 95 Ų for the analog) .

Lipophilicity Medicinal Chemistry ADME

Evidence Item 2: Enhanced Steric Bulk Differentiates Coupling Reactivity from Para-Substituted Analogs

The target compound features a methyl group ortho to the boronic acid moiety, which introduces significant steric hindrance compared to the para-substituted analog, 4-(cyclopropylsulfamoyl)phenylboronic acid (CAS 871329-67-8). This steric bulk is known to increase the activation barrier for transmetalation in Suzuki-Miyaura couplings . While no direct yield comparison is available for this exact compound, literature on ortho-substituted phenylboronic acids demonstrates that such steric hindrance can necessitate specialized ligands or higher catalyst loadings to achieve comparable yields to unhindered para-analogs [1].

Suzuki-Miyaura Coupling Steric Effects Synthetic Yield

Evidence Item 3: Distinct GHS Hazard Profile vs. Unsubstituted Phenylboronic Acid

The compound carries a 'Warning' signal word with hazard statements H302, H315, H319, and H335, as reported by Leyan . This is a more specific and hazardous profile compared to unsubstituted phenylboronic acid (CAS 98-80-6), which is generally classified with fewer hazards . The presence of the sulfamoyl and cyclopropyl groups alters the compound's toxicological properties, necessitating specific personal protective equipment (PPE) and handling procedures as outlined in the SDS .

Safety Handling Toxicity

Targeted Application Scenarios for (3-(N-cyclopropylsulfamoyl)-4-methylphenyl)boronic Acid (CAS 1704095-41-9) Based on Verified Differentiators


Scenario 1: Synthesis of Lipophilic, Ortho-Substituted Biaryl Pharmacophores

Given its enhanced LogP (+0.46 vs. non-methylated analog) and ortho-substitution pattern, this compound is optimally suited for constructing drug-like molecules where increased membrane permeability and specific conformational constraints are desired. This is particularly relevant in CNS and oncology drug discovery, where lead compounds often require balanced lipophilicity. The steric hindrance from the 4-methyl group can also be leveraged to install challenging ortho-ortho biaryl linkages, a common motif in kinase inhibitors.

Scenario 2: Development of Protease Inhibitors Leveraging Boronic Acid Warhead

Boronic acids are known to act as reversible covalent inhibitors of serine and threonine proteases by forming a tetrahedral adduct with the active site serine. The cyclopropylsulfamoyl group can enhance target selectivity and metabolic stability. This compound's specific substitution pattern may offer improved interactions with the S1 or S2 pockets of proteases compared to simpler arylboronic acids, though no direct comparative data is available.

Scenario 3: Advanced Organic Synthesis Requiring Controlled Protodeboronation

The compound's reported moderate stability under acidic conditions and susceptibility to protodeboronation in strong acids can be exploited in synthetic sequences where a boronic acid moiety serves as a transient directing group or where a carbon-boron bond must be cleaved under controlled conditions. This is a niche application, but a critical one for specific complex molecule syntheses.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3-(N-cyclopropylsulfamoyl)-4-methylphenyl)boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.